molecular formula C6H6BrN3O2 B13390268 Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate

Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate

Cat. No.: B13390268
M. Wt: 232.03 g/mol
InChI Key: UKMPNKYGEMQZRP-UHFFFAOYSA-N
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Description

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromo-substituted triazole ring attached to an acrylate moiety, which is esterified with a methyl group. The (2Z) notation indicates the configuration of the double bond in the acrylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Acrylation: The brominated triazole is then reacted with methyl acrylate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Addition: Electrophiles like halogens or nucleophiles like Grignard reagents can be used.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-triazole derivative, while addition of a Grignard reagent to the acrylate moiety would yield a substituted alkane.

Scientific Research Applications

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-(1H-1,2,4-triazol-5-yl)acrylate: Lacks the bromine substituent.

    Methyl (2Z)-3-(3-chloro-1H-1,2,4-triazol-5-yl)acrylate: Contains a chlorine substituent instead of bromine.

    Methyl (2Z)-3-(3-iodo-1H-1,2,4-triazol-5-yl)acrylate: Contains an iodine substituent instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate can impart unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s biological activity and interactions with molecular targets.

Properties

IUPAC Name

methyl 3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMPNKYGEMQZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NNC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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